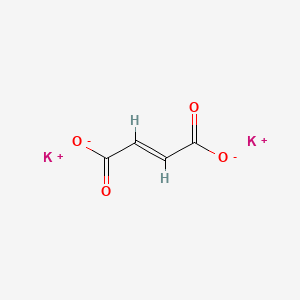

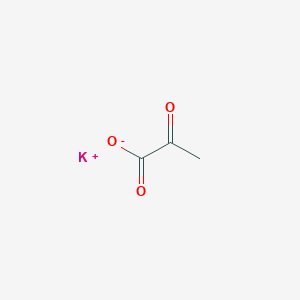

potassium;2-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound with the identifier “potassium;2-oxopropanoate” is known as citric acid. Citric acid is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Citric acid is also used in various industrial applications due to its chelating properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Citric acid can be synthesized through the fermentation of carbohydrates such as glucose, sucrose, or molasses by the mold Aspergillus niger. The fermentation process involves the following steps:

Inoculation: The mold is inoculated into a nutrient medium containing the carbohydrate source.

Fermentation: The medium is maintained at a pH of around 2-3 and a temperature of 30°C. The mold converts the carbohydrate into citric acid over a period of several days.

Recovery: The citric acid is recovered from the fermentation broth by filtration to remove the mold biomass, followed by precipitation with calcium hydroxide to form calcium citrate. The calcium citrate is then treated with sulfuric acid to release citric acid.

Industrial Production Methods

In industrial settings, citric acid is produced using submerged fermentation techniques. Large bioreactors are used to maintain optimal conditions for the growth of Aspergillus niger and the production of citric acid. The process is highly efficient and can yield large quantities of citric acid.

Analyse Des Réactions Chimiques

Types of Reactions

Citric acid undergoes various chemical reactions, including:

Oxidation: Citric acid can be oxidized to form carbon dioxide and water.

Reduction: Citric acid can be reduced to form isocitric acid.

Substitution: Citric acid can undergo esterification reactions to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Esterification reactions typically involve alcohols and an acid catalyst such as sulfuric acid.

Major Products Formed

Oxidation: Carbon dioxide and water.

Reduction: Isocitric acid.

Substitution: Various esters of citric acid.

Applications De Recherche Scientifique

Citric acid has numerous applications in scientific research, including:

Chemistry: Used as a buffer and chelating agent in various chemical reactions.

Biology: Used in cell culture media to maintain pH and provide a source of energy.

Medicine: Used as an anticoagulant in blood collection tubes and as a component of certain medications.

Industry: Used in cleaning products, cosmetics, and as a descaling agent.

Mécanisme D'action

Citric acid exerts its effects primarily through its ability to chelate metal ions. This property allows it to bind to and sequester metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, citric acid plays a key role in the citric acid cycle (Krebs cycle), which is essential for cellular respiration and energy production.

Comparaison Avec Des Composés Similaires

Citric acid can be compared to other carboxylic acids such as:

Lactic acid: Similar in its use as a preservative and flavoring agent, but differs in its chemical structure and properties.

Tartaric acid: Also used in the food industry, but has different chelating properties and applications.

Malic acid: Found in apples and used as a flavoring agent, but has a different role in metabolic pathways.

Citric acid is unique due to its three carboxyl groups, which give it strong chelating properties and make it highly versatile in various applications.

Propriétés

IUPAC Name |

potassium;2-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3.K/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVUQLWTIZFTMF-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3KO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.